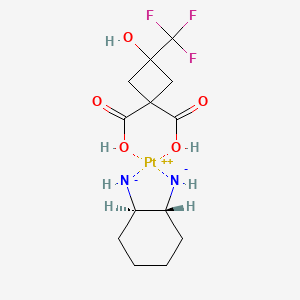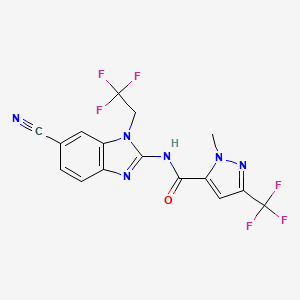
Antitrypanosomal agent 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitrypanosomal agent 11 is a compound designed to combat trypanosomiasis, a disease caused by protozoan parasites of the genus TrypanosomaThe compound has shown promising results in inhibiting the growth of Trypanosoma brucei, the causative agent of the disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 11 involves multiple steps, starting with the condensation of suitable precursors to form the core structure. This is followed by various functionalization reactions to introduce specific groups that enhance its antitrypanosomal activity. Common reagents used in these reactions include ammonium thiocyanates, benzylidene acetones, and suitable amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Antitrypanosomal agent 11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing groups to enhance its biological activity.
Reduction: Removal of oxygen-containing groups to modify its chemical properties.
Substitution: Replacement of specific atoms or groups to improve its efficacy
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity .
Wissenschaftliche Forschungsanwendungen
Antitrypanosomal agent 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of antitrypanosomal agent 11 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma brucei. It targets enzymes such as trypanothione reductase and pteridine reductase 1, disrupting the parasite’s redox balance and leading to its death .
Vergleich Mit ähnlichen Verbindungen
Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.
Nifurtimox: A nitrofuran derivative used in combination therapy for trypanosomiasis.
Pentamidine: A diamidine compound used for early-stage trypanosomiasis.
Uniqueness: Antitrypanosomal agent 11 is unique due to its high selectivity and low toxicity compared to other antitrypanosomal agents. It has shown promising results in preclinical studies, with a good safety profile and efficacy in animal models .
Eigenschaften
Molekularformel |
C16H10F6N6O |
|---|---|
Molekulargewicht |
416.28 g/mol |
IUPAC-Name |
N-[6-cyano-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10F6N6O/c1-27-11(5-12(26-27)16(20,21)22)13(29)25-14-24-9-3-2-8(6-23)4-10(9)28(14)7-15(17,18)19/h2-5H,7H2,1H3,(H,24,25,29) |
InChI-Schlüssel |
XSWSJFPJUAUNER-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC3=C(N2CC(F)(F)F)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



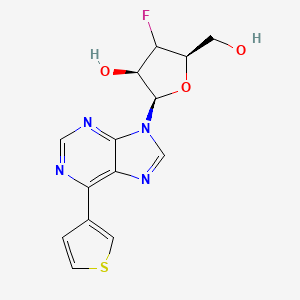
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)


![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)

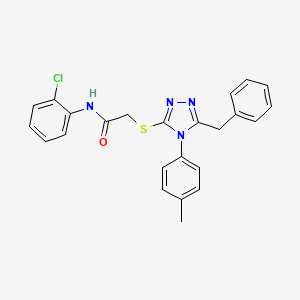


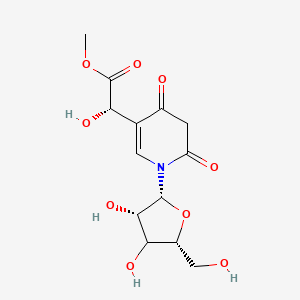
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
